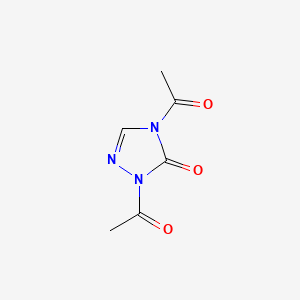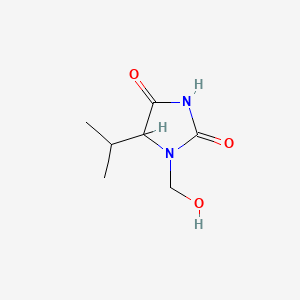
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is a deuterated analogue of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene. This compound is primarily used in metabolic research and clinical diagnostics. It is characterized by its molecular formula C34H37D4NO4SSi and a molecular weight of 591.87.
Preparation Methods
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves the protection of Raloxifene with a tert-butyldimethylsilyl group. The reaction conditions typically include the use of solvents such as acetone, chloroform, dichloromethane, ethanol, and methanol. Industrial production methods are not extensively documented, but the compound is available in bulk from specialized suppliers .
Chemical Reactions Analysis
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is utilized in metabolic studies to trace the pathways and interactions of Raloxifene.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
Industry: The compound is employed in the synthesis and characterization of new materials.
Mechanism of Action
The mechanism of action of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The tert-butyldimethylsilyl group protects the hydroxyl group of Raloxifene, allowing it to bind more effectively to its molecular targets. This interaction modulates the activity of estrogen receptors, influencing various biological pathways.
Comparison with Similar Compounds
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is unique due to its deuterated nature, which enhances its stability and allows for more precise metabolic studies. Similar compounds include:
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene: The non-deuterated analogue.
Raloxifene: The parent compound without the protective silyl group.
4’-Hydroxy Raloxifene: A metabolite of Raloxifene.
This compound’s uniqueness lies in its enhanced stability and utility in precise metabolic research, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-KFESLDSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)O)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)







